ヨウ化クロム(III)

説明

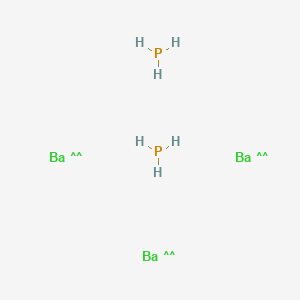

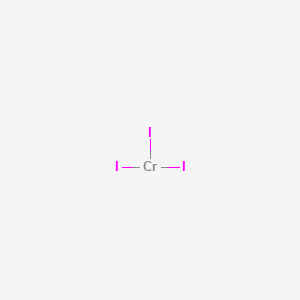

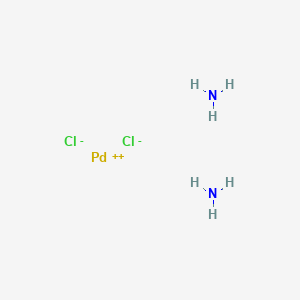

Chromium iodide is an inorganic compound with the formula CrI3. It is a black solid used to prepare other chromium iodides .

Synthesis Analysis

Chromium triiodide is prepared by the direct reaction of chromium metal with an excess of iodine. The reaction is conducted at 500 °C: 2 Cr + 3 I2 → 2 CrI3 . To obtain high purity samples, the product is thermally decomposed at 700 °C to sublime out chromium (II) iodide. The diiodide is then reiodinated .

Molecular Structure Analysis

Chromium (III) iodide exhibits a cubic-closest packing arrangement in a double-layer crystal lattice. In this structure, chromium exhibits octahedral coordination geometry .

Chemical Reactions Analysis

Chromium triiodide is stable in contact with oxygen and moisture, but at temperatures approaching 200 °C it reacts with oxygen and releases iodine .

Physical And Chemical Properties Analysis

Chromium triiodide is a black solid with a density of 5.32 g/cm3 . It is stable in contact with oxygen and moisture, but reacts with oxygen and releases iodine at temperatures approaching 200 °C . It exhibits slow solubility in water due to the kinetic inertness of Cr (III) .

科学的研究の応用

パルスファイバーレーザーの生成

ヨウ化クロム(III)は、非常に安定したパルスファイバーレーザーの変調に使用されてきました . これらのレーザーは、高いビーム品質、高いピークパワー、コンパクトな構成を備えているため、光通信、光センシング、精密マイクロ加工システムにおける重要なコンポーネントです . CrI3薄膜は、中赤外領域に対して広帯域な飽和吸収を示し、長期安定性に優れています . これは、それを堅牢な広帯域光変調器にし、高安定な超高速オプトエレクトロニクスデバイスの開発への道を切り開く可能性があります .

非線形光学

CrI3薄膜の非線形光学吸収挙動が調査されました . これは、パルスファイバーレーザーの動作に不可欠な強度依存性光吸収を示しています . このCrI3の特性は、広帯域応答を持つ新しい光学材料の開発に活用できます .

スピントロニクス

ヨウ化クロム(III)は、スピントロニクスにおいて潜在的な用途があります . スピントロニクスは、電荷に加えて電子のスピンを使用して電子デバイスを開発することを目的とした研究分野です . スピントロニクス材料の磁気特性は、ゲーティングと呼ばれるプロセスで、電場をかけることで制御できます

作用機序

Safety and Hazards

When handling Chromium iodide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Chromium iodide monolayers, which have different magnetic properties in comparison to the bulk chromium iodide, have been shown to form skyrmionic states in applied electromagnetic fields or in Janus-layer devices . This work demonstrates that spin-canted solutions can be induced into monolayer chromium iodide by select substitution of iodide atoms with isovalent impurities . This lays the foundation for investigating the field- and geometric-dependent magnetic properties in similar two-dimensional materials .

特性

IUPAC Name |

triiodochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZYFWVBLIDMP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrI3 | |

| Record name | chromium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.710 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13569-75-0 | |

| Record name | Chromium iodide (CrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium iodide (CrI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iodide (CrI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)